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Compound of Interest

Compound Name: N-(3-aminophenyl)sulfamide

Cat. No.: B115461

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for the ortho, meta, and
para isomers of N-(aminophenyl)sulfamide. Understanding the distinct spectroscopic
signatures of these isomers is crucial for their unambiguous identification in synthesis, quality
control, and metabolism studies. While a complete experimental dataset for all three isomers is
not readily available in the literature, this document compiles the available data and provides
expected spectral characteristics based on known substituent effects in nuclear magnetic
resonance (NMR) and infrared (IR) spectroscopy, as well as fragmentation patterns in mass
spectrometry (MS).

Data Presentation

The following tables summarize the expected and, where available, reported spectroscopic
data for the three isomers of N-(aminophenyl)sulfamide. The data for the para isomer
(sulfanilamide) is the most complete due to its widespread use. Data for the ortho and meta
isomers are primarily based on established principles of spectroscopy and data from closely
related compounds.

Table 1: Comparative *H NMR Spectroscopic Data (Expected Values in DMSO-de)
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N-(2- N-(3- N-(4-
Proton aminophenyl)sulfami  aminophenyl)sulfami  aminophenyl)sulfami
de (ortho) de (meta) de (para)
-NH:z ~5.0 ppm (broad s) ~5.3 ppm (broad s) 5.67 ppm (broad s)
-SO2NH:2 ~6.8 ppm (broad s) ~7.0 ppm (broad s) 6.86 ppm (broad s)

6.58 (d, 2H), 7.45 (d,

Aromatic H ~6.5-7.2 ppm (m) ~6.4-7.1 ppm (m) 2H)

Note: Chemical shifts (8) are in parts per million (ppm). s = singlet, d = doublet, m = multiplet.
Expected values are estimations and may vary based on experimental conditions.

Table 2: Comparative 13C NMR Spectroscopic Data (Expected Values in DMSO-de)

N-(2- N-(3- N-(4-

Carbon aminophenyl)sulfami  aminophenyl)sulfami  aminophenyl)sulfami
de (ortho) de (meta) de (para)

C-NH:2 ~147 ppm ~149 ppm 152.8 ppm

C-SO:2NH:2 ~125 ppm ~142 ppm 128.7 ppm

Other Aromatic C ~115-130 ppm ~110-130 ppm 112.5 ppm, 128.0 ppm

Note: Chemical shifts (d) are in parts per million (ppm). Assignments are tentative.

Table 3: Comparative IR Spectroscopic Data
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N-(2- N-(3- N-(4-
Vibrational Mode aminophenyl)sulfami  aminophenyl)sulfami  aminophenyl)sulfami
de (ortho) de (meta) de (para)
N-H stretch (-NH2)
~3480/3380 cm1 ~3460/3370 cm—1! 3477 /3379 cm~t
(asym/sym)
N-H stretch (-
~3350 /3250 cm~! ~3360 / 3260 cm~! 3356 /3258 cm1
SO:2NHz2) (asym/sym)
S=0 stretch
~1310/ 1150 cm~! ~1320/ 1155 cm~! 1313 /1150 cm~t
(asym/sym)
S-N stretch ~900 cm~* ~905 cm? 908 cm™?

Note: Frequencies are in wavenumbers (cm~1). Values are typical ranges and may vary.

Table 4: Comparative Mass Spectrometry Data

N-(2- N-(3- N-(4-

Parameter aminophenyl)sulfami  aminophenyl)sulfami  aminophenyl)sulfami
de (ortho) de (meta) de (para)

Molecular lon [M]* m/z 187 m/z 187 m/z 187
m/z 107 (loss of - m/z 108

Key Fragment lons SO2NH2), m/z 92 (loss m/z 107, m/z 92 (rearrangement), m/z
of -NHSO2NH2) 92

Note: m/z = mass-to-charge ratio. Fragmentation patterns can be influenced by ionization
method.

Experimental Protocols

Standard analytical techniques are employed for the spectroscopic characterization of N-

(aminophenyl)sulfamide isomers.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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 Instrumentation: A 400 MHz or higher field NMR spectrometer.

o Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of
deuterated dimethyl sulfoxide (DMSO-ds).

e 1H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to
achieve a good signal-to-noise ratio.

e 13C NMR: Proton-decoupled *C NMR spectra are acquired. Due to the lower natural
abundance of 13C, a greater number of scans is required.

2.2. Infrared (IR) Spectroscopy
e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: Samples are typically analyzed as KBr pellets. A small amount of the
sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

o Data Acquisition: Spectra are recorded in the mid-IR range (4000-400 cm™1).
2.3. Mass Spectrometry (MS)
e Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source.

o Sample Introduction: The sample is introduced via a direct insertion probe or, if coupled with
chromatography, through the chromatographic column.

o Data Acquisition: Mass spectra are recorded over a suitable mass range (e.g., m/z 40-300).

Visualization of the Comparative Workflow

The logical flow for the spectroscopic comparison of the N-(aminophenyl)sulfamide isomers is
outlined below.
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Caption: Workflow for the spectroscopic comparison of N-(aminophenyl)sulfamide isomers.

 To cite this document: BenchChem. [Spectroscopic Analysis of N-(Aminophenyl)sulfamide
Isomers: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b115461#spectroscopic-data-comparison-for-n-3-
aminophenyl-sulfamide-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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